diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate
Description
Diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate This compound belongs to the thiopyrano[2,3-d]thiazole class, a heterocyclic scaffold characterized by fused thiazole and thiopyran rings. The structural complexity arises from the 2-hydroxy-5-nitrophenyl substituent at position 7 and dicarboxylate ester groups at positions 5 and 4.
Properties
IUPAC Name |
diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S2/c1-3-27-16(22)12-11(9-7-8(20(25)26)5-6-10(9)21)13-15(19-18(24)30-13)29-14(12)17(23)28-4-2/h5-7,11-12,14,21H,3-4H2,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMHTQZNUGEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2=C(NC(=O)S2)SC1C(=O)OCC)C3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiopyrano-thiazole framework and multiple functional groups, suggests various biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 454.47 g/mol. The compound typically exhibits a purity of around 95% in research applications.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Properties
Compounds in this class have been investigated for their anticancer potential. For example, related thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HT-29 and TK-10 . The presence of the nitrophenyl moiety often enhances the anticancer activity by interfering with cellular processes.
Enzyme Inhibition
The compound's structural characteristics suggest potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes involved in cancer progression and other diseases. The inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, which could open avenues for further exploration in this area .
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
- Antibacterial Activity : A study evaluating thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis. This suggests that similar derivatives may possess comparable antibacterial properties .
- Cytotoxicity Testing : Research on related nitrophenyl compounds showed promising results in inhibiting cancer cell proliferation. For instance, compounds with similar functional groups were tested against various cancer cell lines and demonstrated significant cytotoxic effects at concentrations ranging from 10 to 100 μg/mL .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that electron-withdrawing groups like nitro enhance biological activity by increasing lipophilicity and improving cellular uptake .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiopyrano[2,3-d]thiazoles, including derivatives like diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- A study investigated a series of thiopyrano[2,3-d]thiazoles and found that certain derivatives exhibited significant cytotoxic effects against cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antiparasitic Activity
In addition to anticancer properties, this compound has been explored for its potential antiparasitic effects. Thiopyrano[2,3-d]thiazoles have shown promising results against parasites such as Trypanosoma and Leishmania species:
- Research demonstrated that compounds with similar structures to diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole exhibited significant activity against these parasites. The proposed mechanism includes disruption of metabolic pathways essential for parasite survival .
The ongoing research into this compound suggests several avenues for future exploration:
Structure-Activity Relationship Studies
Investigating the relationship between the chemical structure of thiopyrano[2,3-d]thiazoles and their biological activities could lead to the design of more potent derivatives.
Clinical Trials
Further studies are necessary to evaluate the safety and efficacy of this compound in clinical settings for both anticancer and antiparasitic therapies.
Comparison with Similar Compounds
Research Implications
- Synthetic Feasibility : Lower yields (51–61% in imidazo[1,2-a]pyridine analogs ) suggest challenges in optimizing the synthesis of complex dicarboxylates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
